1-Bromo-2,4-dichloro-3-nitrobenzene
Description
Contextualization within Halogenated Nitrobenzene (B124822) Chemistry
The chemical nature of 1-Bromo-2,4-dichloro-3-nitrobenzene is best understood within the broader context of halogenated nitrobenzenes, a class of compounds that has been pivotal in the advancement of organic chemistry.
The functionalization of aromatic rings through reactions like halogenation and nitration represents a cornerstone of modern organic synthesis. nih.gov These reactions are classic examples of electrophilic aromatic substitution (EAS), a fundamental mechanism studied for over a century. libretexts.org Historically, the introduction of a nitro group (nitration) was found to be a powerful method for activating the aromatic ring toward subsequent reactions, albeit by deactivating it for further electrophilic substitution. usbio.netwikipedia.org The nitro group is strongly electron-withdrawing, which lowers the electron density of the benzene (B151609) ring. nist.gov
Conversely, this electron deficiency makes the nitro-substituted ring susceptible to nucleophilic aromatic substitution (SNAr), a different reaction pathway where a nucleophile replaces a leaving group (like a halide) on the ring. libretexts.orgwikipedia.orgmasterorganicchemistry.com The presence of multiple halogens, as in this compound, combined with the powerful electron-withdrawing nitro group, sets the stage for complex and regioselective nucleophilic substitution reactions. libretexts.orgstackexchange.com
Polyfunctionalized benzene derivatives are molecules that possess multiple substituent groups on a benzene ring. These compounds are of immense importance across various scientific disciplines. cymitquimica.comyoutube.com In medicinal chemistry, they serve as crucial scaffolds for constructing complex drug molecules, where each substituent can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic properties. masterorganicchemistry.comnih.gov The presence of multiple reactive sites allows for the sequential and controlled introduction of different molecular fragments.
In materials science, such derivatives are used to create polymers, dyes, and organic electronic materials with tailored properties. cymitquimica.comsigmaaldrich.com For agrochemicals, they form the basis for a wide range of pesticides and herbicides. chemicalbook.comthermofisher.com The specific arrangement of bromo, chloro, and nitro groups in this compound makes it a pre-functionalized platform, ready for conversion into more complex molecular architectures.
Overview of Current Academic Research Trends Pertaining to Substituted Aromatics
Current research in the field of substituted aromatics is vibrant and focused on several key areas. A major trend is the development of novel and more efficient catalytic systems for the synthesis of these compounds, often utilizing transition metals to achieve high selectivity and yield. nih.gov There is also a significant push towards C-H activation, a cutting-edge technique that allows for the direct functionalization of carbon-hydrogen bonds on the aromatic ring, bypassing the need for pre-installed leaving groups. nih.gov
Furthermore, the "programmed" synthesis of highly substituted benzenes, where multiple different groups are installed in a specific, controlled sequence, is a significant challenge that researchers are actively addressing. nih.gov For compounds like this compound, research is often directed at exploring their utility as intermediates in the synthesis of high-value products, such as pharmaceuticals. nih.gov The development of new antiviral agents, including those for Hepatitis B, is a prominent area where novel substituted aromatics are being investigated for their potential to modulate biological targets. google.comnih.gov
Identification of Key Research Gaps and Opportunities for this compound
Despite its documented use as a synthetic intermediate, a significant research gap exists concerning the fundamental chemical and physical properties of this compound. A thorough search of public chemical databases and literature reveals a scarcity of published data for this specific isomer, including its CAS number, melting point, boiling point, and detailed spectroscopic analyses (NMR, IR, MS).
This lack of basic characterization data presents a clear opportunity for foundational chemical research. The primary opportunity lies in the further exploration of its reactivity. While its use in one synthetic route has been established, its potential in other chemical transformations remains largely unexplored. Investigating its behavior in various cross-coupling reactions or its regioselectivity in nucleophilic aromatic substitution reactions with a diverse range of nucleophiles could uncover novel synthetic pathways to other valuable molecules. Furthermore, its potential application in fields beyond medicinal chemistry, such as materials science or agrochemicals, has not been investigated.
Scope and Objectives of Focused Investigations on this compound
To address the identified research gaps, focused investigations on this compound should be undertaken with the following scope and objectives:
Synthesis and Full Characterization: The first objective would be to synthesize the compound using established methods, such as the bromination of 1,3-dichloro-2-nitrobenzene (B1583056), and to perform a comprehensive characterization. nih.gov This would involve determining its physicochemical properties and obtaining detailed spectroscopic data to establish a complete and publicly available reference profile for the compound.
Reactivity Profiling: A systematic study of the compound's reactivity should be conducted. This would involve exploring its susceptibility to nucleophilic aromatic substitution at the different halogenated positions and its performance as a substrate in various modern cross-coupling reactions.
Exploration of Synthetic Utility: The ultimate objective would be to leverage the knowledge gained from its reactivity profile to develop novel synthetic routes to other complex molecules. This could involve targeting new classes of biologically active compounds or functional materials, thereby expanding its utility beyond its current known application.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₆H₂BrCl₂NO₂ | 270.90 | Data not available | Data not available |
| 1-Bromo-4-chloro-2-nitrobenzene | C₆H₃BrClNO₂ | 236.45 | 41513-04-6 | 67-70 sigmaaldrich.com |
| 1-Bromo-2-chloro-4-nitrobenzene | C₆H₃BrClNO₂ | 236.45 | 29682-39-1 | 57-64 nih.gov |
| 1-Bromo-2,4-difluoro-3-nitrobenzene | C₆H₂BrF₂NO₂ | 237.99 | 1420800-30-1 | Data not available nih.gov |
| 2,4-Dichloro-1-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 611-06-3 | 32-34 nist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-dichloro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMPUCQBTXFSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 2,4 Dichloro 3 Nitrobenzene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 1-Bromo-2,4-dichloro-3-nitrobenzene, the key disconnections involve the carbon-halogen and carbon-nitrogen bonds, leading to several plausible synthetic pathways.
Halogenation Pathways
A primary retrosynthetic disconnection involves the late-stage introduction of the bromine atom. This strategy considers 2,4-dichloro-1-nitrobenzene as the key intermediate. The challenge lies in the regioselective bromination of this precursor. The nitro group is a strong deactivating and meta-directing group, while the chlorine atoms are deactivating but ortho, para-directing. The combined directing effects of these substituents must be carefully considered to achieve the desired 3-bromo substitution.
Another halogenation-based approach involves the bromination of a dichlorobenzene isomer followed by nitration. For instance, the bromination of 1,3-dichlorobenzene (B1664543) could yield 1-bromo-2,4-dichlorobenzene (B72097), which would then be nitrated. The success of this route hinges on the regioselectivity of both the bromination and the subsequent nitration steps.
Nitration Pathways
Alternatively, the nitro group can be introduced in the final step. This approach identifies 1-bromo-2,4-dichlorobenzene as the immediate precursor. The directing effects of the three halogen substituents (one bromine and two chlorine atoms) will govern the position of the incoming nitro group. All halogens are ortho, para-directing but deactivating. The interplay of their directing and steric effects is critical for achieving nitration at the C3 position.
Sequential vs. Concurrent Functionalization Strategies
The synthesis of this compound necessitates a sequential functionalization strategy. Concurrent introduction of all four substituents in a single step is not feasible due to the lack of control over regiochemistry. The order in which the chloro, bromo, and nitro groups are introduced is paramount to the success of the synthesis. The choice between a halogenation or nitration pathway will dictate the sequence of reactions and the nature of the intermediates. For instance, starting from a dichlorobenzene isomer, one would proceed with either bromination followed by nitration, or nitration followed by bromination, with each step's regioselectivity being a critical factor.
Electrophilic Aromatic Substitution (EAS) Routes
Electrophilic aromatic substitution (EAS) is the fundamental class of reactions employed in the synthesis of this compound. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the substituents already present on the benzene (B151609) ring.
Regioselective Nitration of Dichlorobromobenzene Precursors
One of the most plausible synthetic routes involves the nitration of a 1-bromo-2,4-dichlorobenzene precursor. The directing effects of the halogen substituents (ortho, para-directing) and their steric hindrance play a crucial role in determining the position of the incoming nitro group. While halogens direct to the ortho and para positions, the position between two substituents is often sterically hindered. In 1-bromo-2,4-dichlorobenzene, the positions ortho to bromine are C3 and C5, and the positions ortho and para to the chlorine at C2 are C1, C3, and C6, while for the chlorine at C4, the ortho positions are C3 and C5. The position C3 is ortho to both the C2-chloro and C4-chloro groups, and also ortho to the C1-bromo group, making it a potential site for nitration, although steric hindrance could be a significant factor.
A general procedure for the nitration of a halogenated benzene involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. pbworks.com The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of dinitro products. rsc.org
Table 1: Illustrative Conditions for the Nitration of Halogenated Benzenes
| Starting Material | Nitrating Agent | Catalyst | Temperature | Major Product(s) | Reference |
| Bromobenzene | Conc. HNO₃ | Conc. H₂SO₄ | 50-60 °C | 1-Bromo-2-nitrobenzene & 1-Bromo-4-nitrobenzene | pbworks.com |
| Chlorobenzene (B131634) | Conc. HNO₃ | Conc. H₂SO₄ | Heat | 1-Chloro-2-nitrobenzene (B146284) & 1-Chloro-4-nitrobenzene | nih.gov |
| 1,3-Dichloro-2-nitrobenzene (B1583056) | Conc. HNO₃ | Oleum | 25 °C | 1,3-Dichloro-2,4-dinitrobenzene | rsc.org |
This table presents data for analogous reactions to illustrate the general conditions and outcomes of nitrating halogenated benzenes. Specific yield and regioselectivity for the nitration of 1-bromo-2,4-dichlorobenzene would require experimental determination.
Bromination of Dichloronitrobenzene Precursors
An alternative EAS route involves the bromination of a dichloronitrobenzene precursor, such as 2,4-dichloro-1-nitrobenzene. In this scenario, the powerful meta-directing effect of the nitro group would be the dominant factor. The nitro group at C1 would direct the incoming electrophile (bromonium ion) to the C3 and C5 positions. The chlorine atoms at C2 and C4 are ortho, para-directing but are weaker directors compared to the nitro group's meta-directing influence. Therefore, bromination is expected to occur primarily at the C3 position, which is meta to the nitro group and ortho to both chlorine atoms.
The bromination of deactivated aromatic rings typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), to polarize the bromine molecule and generate a more potent electrophile. msu.edu
Table 2: Illustrative Conditions for the Bromination of Nitroaromatics
| Starting Material | Brominating Agent | Catalyst | Temperature | Major Product | Reference |
| Nitrobenzene (B124822) | Br₂ | FeBr₃ | 135-145 °C | m-Bromonitrobenzene | msu.edu |
| Nitrobenzene | 1,3-Dibromo-5,5-dimethylhydantoin | Conc. H₂SO₄ | 30-40 °C | m-Bromonitrobenzene | google.com |
This table provides data for analogous reactions to demonstrate the general conditions for brominating nitroaromatic compounds. The specific yield and regioselectivity for the bromination of 2,4-dichloro-1-nitrobenzene would need to be determined experimentally.
Optimization of Catalyst Systems (e.g., Lewis Acids) for Halogenation and Nitration
The synthesis of halogenated nitroaromatics traditionally relies on electrophilic aromatic substitution, where the choice and optimization of the catalyst system are paramount for achieving high yields and selectivity. For halogenation and nitration, Lewis acids and solid acid catalysts play a crucial role.
In nitration reactions, the conventional method involves a mixture of concentrated nitric acid and sulfuric acid. However, research has focused on developing more environmentally benign and selective catalytic systems. Solid acid catalysts, such as super-acidic metal oxides and zeolites, have emerged as effective alternatives. lukasiewicz.gov.plrsc.org For instance, the nitration of chlorobenzene has been studied using various solid catalysts, which aim to increase para-selectivity and facilitate easier work-up compared to homogenous acid mixtures. lukasiewicz.gov.pl The efficiency of these catalysts is often linked to a high density of acidic sites. rsc.org
Similarly, for halogenation, Lewis acids like ferric bromide (FeBr₃) are classic catalysts used to polarize the halogen molecule (e.g., Br₂), making it a more potent electrophile. The optimization of these systems involves selecting the appropriate catalyst and reaction conditions to maximize the yield of the desired isomer. Research into gas-phase nitration has also explored various solid acid catalysts, including H-ZSM-5 and SAC13, to identify effective and stable systems for industrial application. researchgate.net
Table 1: Comparison of Catalysts in the Nitration of Chlorobenzene
| Catalyst System | Nitrating Agent | Conversion of Chlorobenzene (%) | o/p Isomer Ratio | Source |
|---|---|---|---|---|
| SO₄²⁻/ZrO₂ | Nitric Acid | 56% | 0.21-0.23 | lukasiewicz.gov.pl |
| Zeolite HBEA | Nitric Acid | High Activity | High para-selectivity | rsc.org |
Control of Reaction Conditions for Isomer Selectivity
Controlling the regioselectivity of nitration is a significant challenge in the synthesis of polysubstituted benzenes. The directing effects of the substituents already present on the aromatic ring are the primary determinant of the position of the incoming nitro group. For a precursor like 1-bromo-2,4-dichlorobenzene, the bromine and chlorine atoms are ortho-, para-directing groups. However, since they are also deactivating, the reaction conditions must be carefully controlled.
Research has shown that metal-mediated electrophilic substitution offers an effective approach to control isomer distributions in nitration reactions. dtic.mildtic.mil The direct metalation of aromatic compounds with reagents based on mercury(II), thallium(III), lead(IV), and palladium(II) can lead to novel isomer distributions because the metalation step becomes rate- and product-controlling. dtic.mildtic.mil For example, nitration of toluene (B28343) catalyzed by palladium acetate (B1210297) results in a different isomer distribution compared to the uncatalyzed reaction. dtic.mil Similarly, using solid acid catalysts like zeolites can significantly enhance the formation of a specific isomer, such as the para-isomer, due to the shape-selective nature of the catalyst's pores. rsc.org
The temperature of the reaction is another critical factor. Keeping the reaction temperature low during the nitration of bromobenzene, for instance, is important to minimize the formation of dinitrated byproducts. pbworks.com
Nucleophilic Aromatic Substitution (SNAr) Approaches to Analogue Synthesis
Nucleophilic aromatic substitution (SNAr) provides a powerful alternative route for synthesizing analogues of the target compound. This mechanism is viable when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as nitro groups. wikipedia.orglibretexts.org
Halogen Displacement in Activated Nitroaromatics
In an SNAr reaction, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. The reaction is facilitated when strong electron-withdrawing groups are positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orglibretexts.org
For example, the chlorine atom in 2,4-dinitrochlorobenzene is readily displaced by nucleophiles because the two nitro groups at the ortho and para positions effectively stabilize the anionic intermediate. wikipedia.org This principle allows for the introduction of various functional groups by displacing a halogen on a suitably activated nitroaromatic precursor. The reactivity order of halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to that of Sₙ2 reactions.
Nitro Group Displacement in Activated Halobenzenes
While halogens are common leaving groups, the nitro group itself can be displaced under certain conditions. The nucleofugicity (leaving group ability) of the nitro group is significant, sometimes even greater than that of halogens, particularly when the aromatic ring is highly activated by other electron-withdrawing substituents. nih.gov
The displacement of a nitro group is a synthetically useful process for creating specific C-O, C-S, and C-C bonds. acs.orgacs.org For this reaction to occur, the aromatic ring must be sufficiently activated. For instance, the presence of other activating groups can render a carbon atom attached to a nitro group susceptible to nucleophilic attack, leading to the expulsion of the nitrite (B80452) ion (NO₂⁻). nih.gov In some cases, protonation of the nitro group can further enhance its lability as a leaving group. nih.gov
Modern Synthetic Transformations for Aromatic Functionalization
Recent advances in organic synthesis have introduced powerful new methods for functionalizing aromatic rings, moving beyond classical electrophilic and nucleophilic substitutions.
Transition Metal-Catalyzed Methods for Halogen Introduction or Modification
Transition metal catalysis has revolutionized the synthesis of functionalized aromatics. Palladium (Pd) and Nickel (Ni) catalysts, for example, are used in C-H arylation reactions, allowing for the direct formation of carbon-carbon bonds on an aromatic ring without pre-functionalization. nih.gov In the context of nitroaromatics, the nitro group itself can act as a directing group, influencing the regioselectivity of the C-H activation step. nih.govhelsinki.fi
These methods offer alternative pathways for constructing complex molecules. For instance, instead of introducing a halogen via electrophilic bromination, it might be installed via a transition-metal-catalyzed cross-coupling reaction. Furthermore, these catalysts can be used for other transformations, such as the reductive functionalization of nitro compounds, which can be chemoselectively reduced in the presence of other sensitive functional groups using specific iron or platinum catalysts. acs.orgmdpi.com Rhodium catalysts have also been developed for the intermolecular C-H silylation of unactivated arenes, showcasing the broad utility of transition metals in aromatic functionalization. acs.org
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign processes. Key areas of focus include the use of solvent-free reaction conditions and the implementation of biocatalysis.
Solvent-Free Reactions:
A significant advancement in green synthesis is the development of solvent-free reactions, which minimize volatile organic compound (VOC) emissions and can lead to improved reaction kinetics and easier product purification. rsc.org While specific solvent-free methods for this compound are not extensively documented, analogous reactions demonstrate the potential of this approach. For instance, the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with various anilines has been successfully performed under solvent-free conditions, yielding N-substituted nitro anilines in good to excellent yields. researchgate.net This suggests that subsequent reaction steps involving a this compound core could potentially be designed to proceed without a solvent.
Another relevant example is the sulfonation of nitrobenzene using SO3 in a microreactor under solvent-free conditions, which achieved a 94% conversion in less than two seconds of residence time. rsc.org This highlights the efficiency and enhanced safety of combining solvent-free conditions with microreactor technology for reactions involving nitroaromatic compounds. The principles from these studies could be adapted for the synthesis of this compound, particularly if the synthesis involves electrophilic aromatic substitution on a 1-bromo-2,4-dichlorobenzene precursor.
| Reaction Type | Reactants | Conditions | Yield | Reference |
| Nucleophilic Aromatic Substitution | 1-chloro-2-nitrobenzene, Aniline (B41778) | Solvent-free, Na2CO3 | 88% | researchgate.net |
| Sulfonation | Nitrobenzene, SO3 | Solvent-free, Microreactor | 88% | rsc.org |
Biocatalysis:
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, aqueous conditions, representing a cornerstone of green chemistry. nih.govresearchgate.net While a complete biocatalytic synthesis of this compound is currently aspirational, specific enzymatic steps could be incorporated into a synthetic route.
For example, ene-reductases and nitroreductases are enzymes capable of reducing carbon-carbon double bonds and nitro groups, respectively. chemrxiv.orgnih.gov A key development is the use of cofactor-free biocatalytic hydrogenation of nitro compounds to synthesize amines, which demonstrates high tolerance to various substituents on the aromatic ring, including halogens. chemrxiv.org This suggests that a nitro group on a precursor or the final this compound molecule could be selectively reduced to an amine using an enzymatic process, avoiding harsh chemical reductants. The continuous evolution of enzyme engineering holds promise for developing novel biocatalysts capable of performing specific nitration or halogenation reactions required for the synthesis of such polysubstituted aromatics. youtube.com
Continuous Flow Chemistry Applications in Reaction Optimization
Continuous flow chemistry, particularly using microreactors, offers significant advantages over traditional batch processing for highly exothermic and potentially hazardous reactions like nitration. beilstein-journals.org The synthesis of this compound, which likely involves the nitration of 1-bromo-2,4-dichlorobenzene, is an ideal candidate for this technology.
The nitration of aromatic compounds is notoriously difficult to control in batch reactors due to poor heat and mass transfer. researchgate.net Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and better selectivity.
Research on the continuous nitration of o-dichlorobenzene using a mixed acid system in a micropacked-bed reactor demonstrates the effectiveness of this approach. researchgate.netdntb.gov.ua By optimizing flow rates and temperature, a high conversion and selectivity can be achieved in seconds, a significant improvement over batch processes. researchgate.net Similarly, kinetic modeling of the homogeneous continuous flow nitration of other aromatic substrates has enabled precise optimization of reaction conditions to maximize conversion while minimizing reaction time. beilstein-journals.org These established protocols for dichlorobenzenes serve as a direct blueprint for developing an optimized continuous flow synthesis of this compound.
| Substrate | Reactor Type | Key Findings | Residence Time | Selectivity | Reference |
| o-Dichlorobenzene | Micropacked-bed | Matching dispersion with kinetics achieves high selectivity under adiabatic conditions. | < 5 s | >89% | researchgate.net |
| O-Methylisouronium sulfate | Static Mixer Microreactor | Kinetic modeling enabled significant reduction in reaction time and acid usage. | 12.36 min | N/A (87.4% conversion) | beilstein-journals.org |
| Chlorobenzene | Microreactor | Homogeneous conditions allowed for accurate determination of kinetic parameters. | N/A | N/A | researchgate.net |
Analytical Monitoring and Yield Enhancement in this compound Synthesis
To maximize the yield and purity of this compound, precise control over the synthesis is essential. Process Analytical Technology (PAT), particularly in-situ reaction monitoring, provides the real-time data needed for such control and optimization.
Spectroscopic techniques like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for in-situ monitoring. spectroscopyonline.com By inserting a probe directly into the reaction vessel (either batch or flow), these methods can track the concentration of reactants, intermediates, and products in real time without the need for sampling. This allows for the immediate detection of reaction endpoints, the formation of transient intermediates, and the identification of optimal process parameters. spectroscopyonline.com For the nitration of 1-bromo-2,4-dichlorobenzene, in-situ monitoring could be used to fine-tune the addition rate of the nitrating agent and the reaction temperature to minimize the formation of di-nitrated or other isomeric by-products.
Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is another emerging technique for real-time reaction monitoring. magritek.com It provides detailed structural information, allowing for unambiguous identification and quantification of all species in the reaction mixture. Studies have demonstrated the excellent agreement between online benchtop NMR and offline methods like GC for reaction monitoring. magritek.com The application of in-situ NMR has been shown to provide quantitative information on the kinetics of both nucleation and crystal growth in the formation of solid products. cardiff.ac.uk
| Analytical Technique | Mode | Key Advantages for Synthesis Monitoring | Reference |
| Mid-IR, NIR, Raman | In-situ | Real-time tracking of reactants, products, and intermediates; non-invasive. | spectroscopyonline.com |
| Benchtop NMR | In-situ / Online | Provides detailed structural information; quantitative analysis of reaction kinetics. | magritek.comcardiff.ac.uk |
| Gas Chromatography (GC) | Offline | High-resolution separation and quantification of volatile products and isomers. | google.com |
Chemical Reactivity and Reaction Mechanisms of 1 Bromo 2,4 Dichloro 3 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 1-Bromo-2,4-dichloro-3-nitrobenzene. This reaction proceeds via a two-step addition-elimination mechanism, which is facilitated by the presence of a strong electron-withdrawing group on the aromatic ring.
Activation by the Nitro Group and Leaving Group Effects
The SNAr mechanism is initiated by the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of the nitro (-NO₂) group at the C3 position is crucial for activating the ring toward this type of reaction. The nitro group's strong electron-withdrawing nature delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing this intermediate and lowering the activation energy for its formation. libretexts.org This stabilization is most effective when the negative charge can be delocalized onto the nitro group, which occurs when the nucleophilic attack happens at positions ortho or para to the nitro group. libretexts.org In this compound, the positions ortho to the C3-nitro group are C2 and C4, both of which bear chlorine atoms. The position para to the nitro group is C6, which is unsubstituted. The C1 position, holding the bromine atom, is meta to the nitro group and is therefore not significantly activated for SNAr. stackexchange.com
The nature of the halogen atom also influences the reaction rate. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. researchgate.net The bond to the leaving group is not broken in this step. Consequently, the electronegativity of the halogen is more important than its bond strength. More electronegative halogens polarize the carbon-halogen bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The generally observed reactivity order for leaving groups in SNAr is F > Cl ≈ Br > I. researchgate.net For this compound, this implies that the chlorine atoms at the activated C2 and C4 positions are the primary sites for substitution.
Regioselectivity of Nucleophilic Attack on this compound
Regioselectivity in the SNAr reaction of this compound is dictated by the activating effect of the nitro group. As established, nucleophilic attack is strongly directed to the positions ortho and para to the electron-withdrawing substituent.
Attack at C2 and C4: Both positions are ortho to the nitro group at C3. Therefore, they are the most electronically deficient and activated sites for nucleophilic attack. Both positions are occupied by chlorine atoms, which are viable leaving groups.
Attack at C1: The C1 position, bearing the bromine atom, is meta to the nitro group. Resonance structures show that the negative charge of the intermediate cannot be delocalized onto the nitro group from this position. stackexchange.com Consequently, this site is significantly less reactive towards nucleophilic substitution.
Therefore, nucleophilic attack will occur selectively at either the C2 or C4 position, leading to the displacement of a chloride ion. Differentiating between the C2 and C4 positions is more subtle and can be influenced by the steric environment and the secondary electronic effects of the other halogens. However, the primary outcome of an SNAr reaction on this substrate is the substitution of one of the chloro groups. For instance, in the analogous compound 3,4-dichloro-1-nitrobenzene, nucleophilic attack by sodium methoxide occurs at the C4 position, which is para to the nitro group, in preference to the C3 position which is meta. chegg.com This further supports the principle that activation by the nitro group is the controlling factor.
Mechanistic Studies of Halogen Displacement by Various Nucleophiles (e.g., alkoxides, amines, thiols)
The displacement of a halogen on this compound by common nucleophiles such as alkoxides, amines, and thiols follows the general SNAr pathway. The nucleophile attacks the activated C2 or C4 position, forming a tetrahedral Meisenheimer intermediate. The aromaticity is then restored by the elimination of the chloride ion.
Kinetic studies on analogous systems, such as the reaction of 2,4-dinitrohalobenzenes with biothiols or hydrazine, help to elucidate the mechanism. researchgate.netnih.gov Depending on the nucleophile, leaving group, and solvent, either the formation of the intermediate or its decomposition (expulsion of the leaving group) can be the rate-determining step. researchgate.net
Below is a table illustrating the expected SNAr reactions with various nucleophiles.
| Nucleophile | Example | Expected Product (Substitution at C4) | Reaction Class |
|---|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Bromo-2,4-dichloro-5-methoxy-3-nitrobenzene | Ether Synthesis |
| Amine | Piperidine (C₅H₁₁N) | 1-(5-Bromo-2,4-dichloro-3-nitrophenyl)piperidine | Amine Alkylation |
| Thiol | Sodium Thiophenoxide (NaSPh) | (5-Bromo-2,4-dichloro-3-nitrophenyl)(phenyl)sulfane | Thioether Synthesis |
Metal-Mediated and Catalyzed Transformations at Halogen Sites
The presence of multiple halogen atoms with different reactivities allows for selective functionalization of this compound using metal-catalyzed cross-coupling reactions. The key to this selectivity is the difference in bond strength and reactivity of the C-Br and C-Cl bonds in the oxidative addition step of the catalytic cycle. The generally accepted order of reactivity for aryl halides in palladium-catalyzed coupling reactions is I > Br > OTf >> Cl. wikipedia.orglibretexts.org This differential reactivity allows for reactions to occur selectively at the C-Br bond while leaving the more robust C-Cl bonds intact. rsc.orgnih.gov
Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Stille, Sonogashira)
Selective cross-coupling at the C1 (bromo) position of this compound can be achieved with a variety of standard palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This is a versatile method for forming new carbon-carbon bonds. The reaction would selectively convert the C-Br bond to a C-C bond.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.org This allows for the introduction of vinyl groups at the C1 position.
Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound (stannane) catalyzed by palladium. rsc.org It is a reliable method for C-C bond formation, though the toxicity of organotin reagents is a drawback.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a powerful tool for synthesizing arylalkynes.
The table below summarizes the application of these selective cross-coupling reactions to this compound.
| Reaction Name | Coupling Partner | Example Partner | Expected Product (Selective at C1) |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | Phenylboronic Acid | 2,4-Dichloro-3-nitro-1,1'-biphenyl |
| Heck | Alkene | Styrene | 1-(2,4-Dichloro-3-nitrophenyl)-2-phenylethene |
| Stille | Organostannane | Tributyl(vinyl)tin | 1,3-Dichloro-2-nitro-4-vinylbenzene |
| Sonogashira | Terminal Alkyne | Phenylacetylene | 1,3-Dichloro-2-nitro-4-(phenylethynyl)benzene |
Reductive Dehalogenation Strategies
Reductive dehalogenation involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the context of this compound, this process can be challenging due to the presence of multiple reducible functional groups. The relative reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) and the nitro group must be considered to achieve selective dehalogenation.
Generally, the C-Br bond is weaker and more susceptible to cleavage than the C-Cl bond, suggesting that debromination can be achieved selectively over dechlorination. Catalytic hydrogenation is a primary method for this transformation. researchgate.net Bromo and chloro substituents can serve as blocking groups in synthesis, which are later removed. Catalytic hydrogenation under neutral conditions can remove these halo groups, with bromides being reduced more readily and requiring less catalyst than chlorides. researchgate.net
Strategies for the reductive dehalogenation of aryl halides often employ transition metal catalysts, such as palladium on carbon (Pd/C), with a hydrogen source. The choice of catalyst, solvent, and reaction conditions is critical to prevent the simultaneous reduction of the nitro group. For instance, bromides can be selectively reduced via catalytic hydrogenation in the presence of nitro, chloro, and cyano groups. researchgate.net
In a multiphase system, a Pd/C catalyst with hydrogen at atmospheric pressure has been used for the progressive displacement of chlorine atoms from polyhalogenated benzenes, indicating that similar conditions could be adapted for this compound. researchgate.net Another approach involves using nanoparticles formed from PdCl2 in the presence of tetramethyldisiloxane (TMDS) on water, which provides an environmentally friendly method for dehalogenating functionalized aryl halides. researchgate.net
Microbial or enzymatic methods have also been explored for similar structures. For example, Alcaligenes denitrificans NTB-1 has been shown to catalyze the reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate, demonstrating the potential for regioselective dehalogenation. nih.govnih.gov
| Method | Typical Reagents/Catalysts | Selectivity Notes |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | C-Br reduced faster than C-Cl. Can be selective over nitro group reduction with careful condition control. researchgate.net |
| Palladium Nanoparticles | PdCl₂, TMDS, H₂O | Mild and environmentally friendly method for aryl halides. researchgate.net |
| Microbial Reduction | e.g., Alcaligenes denitrificans | Can exhibit high regioselectivity for specific isomers. nih.govnih.gov |
C-H Activation and Functionalization Adjacent to Substituents
C-H activation is a powerful synthetic strategy that involves the cleavage of a carbon-hydrogen bond followed by the formation of a new carbon-carbon or carbon-heteroatom bond. In this compound, the positions available for C-H activation are C5 and C6. The regioselectivity of such reactions is dictated by the electronic and steric influence of the existing substituents.
The nitro group is known to act as a directing group in C-H functionalization reactions. Research on nitroarenes has shown that the nitro group can direct regioselective C-H functionalization at the ortho position. rsc.org For this compound, the positions ortho to the nitro group are C2 and C4, both of which are already substituted with chlorine atoms. However, the influence of the nitro group can extend to other positions, and its strong electron-withdrawing nature significantly affects the reactivity of the entire ring.
The halogens (Br at C1, Cl at C2 and C4) also influence the electronic environment of the C-H bonds. As electron-withdrawing groups, they decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but potentially more reactive towards certain types of C-H activation, such as those involving palladacycle intermediates.
Given the substitution pattern, the C-H bond at C6 is flanked by the C1-bromo and C5-H, while the C-H bond at C5 is adjacent to the C4-chloro and C6-H. Steric hindrance from the adjacent chloro and bromo groups could influence the accessibility of these sites to a catalyst. The electronic pull of the nitro group at C3 would make the C-H bonds at C5 and C6 more acidic and potentially more reactive towards deprotonation-metalation pathways. The collective electronic effect of the four deactivating groups makes direct C-H functionalization challenging and would likely require highly active catalyst systems.
Reduction Reactions of the Nitro Group
The reduction of the nitro group on the this compound ring is a key transformation, providing access to the corresponding aniline (B41778) derivative, which is a valuable synthetic intermediate. The primary challenge is to achieve selective reduction of the nitro group without causing hydrodehalogenation (the removal of the bromo or chloro substituents).
The reduction of an aromatic nitro group can yield several products depending on the reagents and reaction conditions. The most common transformation is the complete reduction to an amine.
Amines : A variety of reagents have been developed for the chemoselective reduction of nitroarenes to anilines in the presence of halogens. Classical methods include the use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media. stackexchange.comcommonorganicchemistry.com These methods are generally mild and tolerate other reducible groups. stackexchange.comcommonorganicchemistry.com For instance, SnCl₂·2H₂O is known to readily reduce aromatic nitro compounds while leaving halogens unaffected. stackexchange.com Hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst like Pd/C has also been used to selectively reduce multihalogenated nitroarenes to the corresponding halogenated anilines. organic-chemistry.org
Hydroxylamines : Partial reduction of the nitro group can lead to N-arylhydroxylamines. This can be achieved under specific conditions. For example, a selective photoinduced reduction of nitroarenes to N-arylhydroxylamines has been reported using methylhydrazine and light, without the need for a catalyst or other additives. organic-chemistry.org
Azo/Azoxy Compounds : Aromatic nitro compounds can produce azo compounds when reduced with lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com These dimeric products are formed through the condensation of intermediate nitroso and hydroxylamine species under specific reductive conditions.
Catalytic hydrogenation is a widely used and efficient method for nitro group reduction, though it carries the risk of concurrent hydrodehalogenation. researchgate.net The selection of the catalyst, solvent, and any additives is crucial for achieving high selectivity. researchgate.net
For the selective hydrogenation of halogenated nitroaromatics, standard catalysts like palladium on carbon (Pd/C) can be problematic due to their high activity towards cleaving carbon-halogen bonds. commonorganicchemistry.com Alternative catalysts have been developed to mitigate this issue:
Raney Nickel : This catalyst is often used in place of Pd/C for substrates where the dehalogenation of aromatic iodides, bromides, and chlorides is a concern. commonorganicchemistry.com
Platinum-based catalysts : Modified platinum catalysts, such as Pt-V/C, have shown high performance and selectivity in the hydrogenation of halogenated nitroaromatics. researchgate.netacs.org
Modified Palladium catalysts : Co-modification of Pd/C catalysts with both organic ligands (e.g., PPh₃) and inorganic species (e.g., NaVO₃) can enhance selectivity by modulating the catalyst's electronic structure and the adsorption of reactants. ccspublishing.org.cn
The choice of solvent also plays a role, with ethers like THF being suitable for achieving high hydrogenation rates. acs.org The transfer of these reactions from batch to continuous flow reactors can also improve control and selectivity. researchgate.netacs.org
| Target Product | Reagent/Method | Selectivity over Halogens |
|---|---|---|
| Amine | SnCl₂·2H₂O / Alcohol | High; halogens are unaffected. stackexchange.com |
| Amine | Fe / Acid (e.g., AcOH) | Good; mild method that tolerates reducible groups. commonorganicchemistry.com |
| Amine | Catalytic Hydrogenation (e.g., H₂, Raney Ni) | Good; less prone to dehalogenation than Pd/C. commonorganicchemistry.com |
| Hydroxylamine | Methylhydrazine / Light | Excellent; catalyst-free partial reduction. organic-chemistry.org |
| Azo Compound | LiAlH₄ | Specific to aromatic nitro compounds; risk of dehalogenation. commonorganicchemistry.com |
Electrophilic Aromatic Substitution (EAS) on this compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the reactivity of this compound towards EAS is expected to be extremely low. This is due to the cumulative electron-withdrawing effects of the four substituents (one bromo, two chloro, one nitro), which deactivate the aromatic ring towards attack by an electrophile.
The outcome of an EAS reaction is controlled by two factors: the rate of reaction (reactivity) and the position of substitution (orientation).
Reactivity (Deactivation) : All four substituents on the ring are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). unizin.org The nitro group is one of the most strongly deactivating groups, reducing the ring's reactivity by several orders of magnitude. unizin.org Halogens are also deactivating. unizin.org The combined effect of these four groups renders the ring highly electron-deficient and thus very unreactive towards electrophiles. Harsh reaction conditions would be required for any substitution to occur. libretexts.org
Orientation (Directing Effects) : The position of any potential substitution on the two available carbons (C5 and C6) is determined by the directing effects of the existing groups. Substituents are classified as either ortho, para-directors or meta-directors. masterorganicchemistry.comstudylib.net
Nitro Group (-NO₂) : The nitro group at C3 is a strong meta-director. unizin.org It directs incoming electrophiles to the positions meta to itself, which are C1 and C5. Since C1 is already substituted, the nitro group strongly directs towards C5.
Halogens (-Br, -Cl) : The halogens at C1, C2, and C4 are ortho, para-directors. unizin.orgmasterorganicchemistry.com
The C1-bromo group directs to C2 (ortho), C6 (ortho), and C4 (para). All are blocked except C6.
The C2-chloro group directs to C1 (ortho), C3 (ortho), and C6 (para). All are blocked except C6.
The C4-chloro group directs to C3 (ortho), C5 (ortho), and C1 (para). All are blocked except C5.
When considering the combined influence, a consensus emerges. The nitro group directs strongly to C5. The C4-chloro group also directs to C5. Meanwhile, the C1-bromo and C2-chloro groups both direct to C6. The directing effects are therefore competitive between the C5 and C6 positions. However, the powerful meta-directing effect of the nitro group, reinforced by the C4-chloro group's ortho direction, would likely make C5 the preferred site of electrophilic attack, should a reaction be forced to proceed on such a deactivated ring.
The reactivity of the benzene ring in this compound is significantly influenced by its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. Conversely, the halogen atoms are also deactivating due to their inductive electron-withdrawing effect, although they are ortho, para-directing. The combination of these groups makes electrophilic substitution reactions on this molecule challenging.
A notable example of the reactivity of a related precursor is the synthesis of this compound itself. The synthesis starts from 1,3-dichloro-2-nitrobenzene (B1583056). In a key reaction step, this precursor is treated with N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid. This reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is a bromonium ion (Br+) or a related species generated from NBS and the strong acid. The reaction is heated to 60°C and stirred for an extended period to achieve the desired bromination.
The directing effects of the substituents on the 1,3-dichloro-2-nitrobenzene ring guide the position of the incoming bromine atom. The two chlorine atoms are ortho, para-directing, while the nitro group is a meta-director. The position between the two chlorine atoms is sterically hindered. The bromine atom is introduced at the position that is ortho to one chlorine, para to the other, and meta to the nitro group, leading to the formation of this compound.
Further functionalization of this compound can be predicted based on the principles of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. In this molecule, the chlorine atom at position 4 is para to the nitro group, and the chlorine atom at position 2 is ortho to the nitro group. Therefore, these positions are the most likely sites for nucleophilic attack.
The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing a leaving group (in this case, a chlorine or bromine atom) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. In a subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.
Steric Hindrance Considerations in Further Functionalization
Steric hindrance plays a critical role in determining the regioselectivity of further functionalization of this compound. The bromine atom at position 1, the chlorine atom at position 2, and the nitro group at position 3 create a crowded environment on one side of the molecule.
In the context of nucleophilic aromatic substitution, the chlorine atom at position 2 is ortho to the activating nitro group. However, it is also flanked by the bulky bromine atom and the nitro group itself. This steric congestion can hinder the approach of a nucleophile to this position. In contrast, the chlorine atom at position 4 is para to the nitro group and is sterically less encumbered. Therefore, it is expected that nucleophilic substitution would preferentially occur at the C-4 position.
Similarly, if the molecule were to undergo any other type of reaction, such as a metal-catalyzed cross-coupling reaction at one of the halogen positions, steric hindrance would be a significant factor. The reactivity of the C-Br bond versus the C-Cl bonds would also be a determining factor, with the C-Br bond generally being more reactive in many cross-coupling reactions. The steric environment around the bromine atom, being adjacent to a chlorine atom and a nitro group, would influence the choice of catalyst and reaction conditions required to achieve selective functionalization at this site.
Radical Reactions Involving this compound
There is limited specific information available in the scientific literature regarding the radical reactions of this compound. However, the general principles of radical chemistry can be applied to predict its potential behavior.
Aromatic compounds can undergo radical reactions under specific conditions, such as high temperatures, UV irradiation, or in the presence of radical initiators. One possible radical reaction is the homolytic cleavage of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, suggesting that under radical conditions, the bromine atom might be preferentially abstracted to form an aryl radical.
This aryl radical could then participate in various subsequent reactions, such as hydrogen abstraction from a solvent molecule or reaction with other radical species present in the reaction mixture. It is also conceivable that under certain conditions, the nitro group could be involved in radical reactions, although this is less common for aromatic nitro compounds compared to their reactions as electron-withdrawing groups in ionic processes.
Derivatization and Structural Modification of 1 Bromo 2,4 Dichloro 3 Nitrobenzene
Synthesis of Nitro-Reduced Analogues (e.g., aniline (B41778), phenylene diamine derivatives)
The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatics, providing access to valuable aniline intermediates. masterorganicchemistry.com For 1-Bromo-2,4-dichloro-3-nitrobenzene, the conversion to 2-bromo-4,6-dichloroaniline (B1334061) would be the primary objective.
Several established methods are expected to be effective:
Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. commonorganicchemistry.com Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel would likely facilitate this conversion. masterorganicchemistry.comwikipedia.org A key consideration when using Pd/C is the potential for competitive dehalogenation (hydrodebromination or hydrodechlorination), especially under harsh conditions. Raney Nickel is often considered a safer choice when aiming to preserve halogen substituents. commonorganicchemistry.com
Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classic and robust method for reducing aromatic nitro groups. masterorganicchemistry.com Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) offers a milder alternative that is often tolerant of other functional groups. commonorganicchemistry.com
Sulfide-based Reagents: Reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be employed. These are particularly useful for selective reduction when multiple nitro groups are present, although that is not the case here. commonorganicchemistry.com
The resulting 2-bromo-4,6-dichloroaniline is a versatile precursor for further modifications, including the synthesis of heterocyclic compounds.
Table 1: Predicted Conditions for the Synthesis of 2-Bromo-4,6-dichloroaniline
| Reagent System | Catalyst/Co-reagent | Solvent(s) | Typical Conditions | Notes |
| Catalytic Hydrogenation | H₂ (gas) | Pd/C or Raney Ni | Ethanol, Methanol | Low to moderate pressure and temperature to minimize dehalogenation |
| Metal in Acid | Fe or Zn powder | HCl or Acetic Acid | Water, Ethanol | Reflux temperature; workup involves neutralization |
| Metal Salt | SnCl₂·2H₂O | None | Ethanol, Ethyl Acetate (B1210297) | Often proceeds at room temperature or with gentle heating |
Selective Halogen Exchange or Removal to Form Diverse Halogenated Analogues
The presence of three halogen atoms (one bromine, two chlorine) at different positions offers opportunities for selective modification. In transition-metal-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference (C-Br > C-Cl) allows for selective substitution at the bromine position while leaving the chlorine atoms intact. researchgate.netnih.gov
This chemoselectivity would enable the synthesis of a variety of derivatives where the bromine at position 1 is replaced, while the chlorines at positions 2 and 4 remain. Should subsequent reaction at the chlorine positions be desired, more forcing reaction conditions, different catalyst/ligand systems, or conversion to a more reactive derivative would be necessary.
Introduction of Carbon-Based Functional Groups (e.g., alkyl, aryl, heterocyclic moieties)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The higher reactivity of the C-Br bond in this compound would be exploited here.
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₃PO₄) would selectively replace the bromine atom. researchgate.net This would yield 1-aryl-2,4-dichloro-3-nitrobenzene derivatives.
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (B128534) would lead to 1-alkynyl-2,4-dichloro-3-nitrobenzene compounds.
Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a vinyl group at the bromine position.
Buchwald-Hartwig Amination: While this forms a C-N bond rather than a C-C bond, it is a related and crucial transformation. Reacting the parent compound with an amine under appropriate Pd-catalysis would selectively replace the bromine, yielding N-substituted 2,4-dichloro-3-nitroaniline derivatives.
Direct arylation or alkylation reactions on the C-H bonds of the aromatic ring are generally not feasible for this substrate. The ring is highly electron-deficient due to the nitro and halogen groups, and the presence of multiple halogens makes regioselective C-H activation challenging and prone to side reactions. Cross-coupling reactions at the halogen sites are the more predictable and controllable method for introducing carbon-based groups.
Cyclization Reactions Utilizing this compound as a Precursor to Heterocycles
The true value of this compound likely lies in its use as a precursor for heterocyclic synthesis, primarily through its nitro-reduced aniline derivative, 2-bromo-4,6-dichloroaniline . The arrangement of the amino group and the adjacent bromine and chlorine atoms in this aniline provides a template for building fused ring systems.
For example, if the bromine at position 2 (in the aniline) is replaced by a hydroxyl or amino group via nucleophilic substitution or a coupling reaction, the resulting ortho-disubstituted aniline becomes a prime candidate for cyclization reactions to form five or six-membered heterocycles like benzoxazoles, benzimidazoles, or quinoxalines. The specific reaction pathway would depend on the nature of the introduced functional group and the chosen cyclization reagent.
Exploration of Structure-Reactivity Relationships within Derivatized Frameworks
The structure of this compound presents a clear hierarchy of reactivity that would define the synthetic strategies for its derivatives.
Nitro Group Reduction: This is often the first step, transforming the strongly deactivating nitro group into a strongly activating, ortho,para-directing amino group. masterorganicchemistry.com This fundamentally alters the electronic properties of the ring.
C-Br vs. C-Cl Reactivity: The C-Br bond is the most susceptible to oxidative addition by palladium(0), making it the primary site for cross-coupling reactions. nih.gov This allows for selective functionalization at position 1.
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group activates the ring for SNAr. A nucleophile could potentially displace one of the chlorine atoms, particularly the one at position 4 (para to the nitro group), although the steric hindrance from the adjacent groups might influence the reaction rate. nih.gov
Understanding this reactivity hierarchy is crucial for designing multi-step synthetic sequences to build complex molecules from the this compound scaffold.
Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 Bromo 2,4 Dichloro 3 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Bromo-2,4-dichloro-3-nitrobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of its structure.
¹H NMR and ¹³C NMR for Primary Structural Assignment
The primary structure of this compound can be largely determined by analyzing its ¹H (proton) and ¹³C (carbon-13) NMR spectra. The substitution pattern of the benzene (B151609) ring—with one bromine, two chlorine, and one nitro group—results in a unique set of chemical shifts and coupling patterns for the remaining two aromatic protons.
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm). These signals will likely appear as doublets due to coupling with each other. The electron-withdrawing nature of the nitro and chloro substituents will deshield the protons, shifting their resonances downfield. The precise chemical shifts can be predicted by considering the additive effects of the substituents on the benzene ring. ucl.ac.uk
The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in chemically non-equivalent environments. The carbons bearing the electronegative substituents (Br, Cl, NO₂) will be significantly deshielded and appear at lower field. The chemical shifts of the carbon atoms are influenced by the inductive and resonance effects of the substituents. chemicalbook.cominflibnet.ac.in
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | ~7.8 - 8.0 | - |
| H-6 | ~7.6 - 7.8 | - |
| C-1 | - | ~120 - 125 |
| C-2 | - | ~135 - 140 |
| C-3 | - | ~148 - 152 |
| C-4 | - | ~130 - 135 |
| C-5 | - | ~128 - 132 |
| C-6 | - | ~125 - 130 |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation
While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the connectivity of the molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the two aromatic proton signals in the COSY spectrum would confirm their adjacency on the ring. youtube.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. The HSQC spectrum will show correlations between the signals of H-5 and C-5, and H-6 and C-6, thus confirming their direct bonding. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are bonded. In a rigid molecule like this compound, NOESY can provide through-space correlations that further confirm the substitution pattern. For example, an NOE between the proton at H-5 and the substituents at C-4 and C-6 would be expected.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of this compound, which in turn allows for the calculation of its elemental formula. lcms.cz The presence of bromine and chlorine, with their characteristic isotopic patterns, makes the mass spectrum of this compound particularly distinctive. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a complex but predictable isotopic pattern for the molecular ion peak.
The calculated monoisotopic mass of this compound (C₆H₂⁷⁹Br³⁵Cl₂NO₂) is approximately 268.8642 Da. HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which helps to confirm the elemental composition and distinguish it from other isobaric compounds. nih.gov
Predicted HRMS Data for this compound
| Isotopologue | Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |
| [M]⁺ | C₆H₂⁷⁹Br³⁵Cl₂NO₂ | 268.8642 | ~75 |
| [M+2]⁺ | C₆H₂⁸¹Br³⁵Cl₂NO₂ / C₆H₂⁷⁹Br³⁵Cl³⁷ClNO₂ | 270.8621 / 270.8612 | ~100 |
| [M+4]⁺ | C₆H₂⁸¹Br³⁵Cl³⁷ClNO₂ / C₆H₂⁷⁹Br³⁷Cl₂NO₂ | 272.8592 / 272.8583 | ~49 |
| [M+6]⁺ | C₆H₂⁸¹Br³⁷Cl₂NO₂ | 274.8563 | ~11 |
Note: Relative abundances are approximate and serve to illustrate the characteristic isotopic pattern.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting ions. The fragmentation pattern is often unique to a particular structure and can be used for confirmation. For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or a nitroso group (NO). youtube.com The presence of halogens also influences fragmentation, with the loss of Br or Cl radicals being a common pathway. The analysis of these fragment ions in the mass spectrum provides further evidence for the proposed structure of this compound. Differentiating between isomers with similar mass spectra can sometimes be achieved by employing advanced techniques like MSⁿ fragmentation or by coupling the mass spectrometer with a separation technique like gas chromatography (GC) or liquid chromatography (LC). lcms.czfu-berlin.de
Vibrational Spectroscopy (IR and Raman) Methodologies
The IR and Raman spectra of this compound would be dominated by vibrations associated with the nitro group, the carbon-halogen bonds, and the aromatic ring.
Nitro Group (NO2): The nitro group exhibits two strong and characteristic stretching vibrations: the asymmetric stretch (νas) typically appearing in the range of 1500-1570 cm-1 and the symmetric stretch (νs) in the 1300-1370 cm-1 region. spectroscopyonline.comacs.org These bands are often intense in the IR spectrum due to the large change in dipole moment during the vibration. spectroscopyonline.com A scissoring vibration can also be observed around 835-890 cm-1. spectroscopyonline.com For example, in 1,2-dichloro-4-fluoro-5-nitrobenzene, the C-NO2 stretching vibration is assigned to a strong FTIR band at 1586 cm-1, with the asymmetric deformation appearing at 1347 cm-1. materialsciencejournal.org
Carbon-Halogen Bonds (C-X): The stretching vibrations of the C-Br and C-Cl bonds are expected to appear in the lower frequency region of the spectrum. C-Cl stretching vibrations are typically found in the 800-600 cm-1 range, while C-Br stretches occur at even lower frequencies, generally between 600 and 500 cm-1.
Aromatic Ring: The aromatic ring gives rise to several characteristic vibrations. C-H stretching vibrations are expected above 3000 cm-1. The C=C stretching vibrations within the aromatic ring typically appear as a group of bands in the 1600-1450 cm-1 region. The substitution pattern on the benzene ring also influences the pattern of overtone and combination bands in the 2000-1650 cm-1 region and the out-of-plane C-H bending vibrations in the 900-675 cm-1 range, which can provide clues about the arrangement of substituents.
Table 2: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 600 - 800 |
The region of the infrared spectrum below 1500 cm-1 is known as the "fingerprint region." This region contains a complex series of bands that are unique to a particular molecule, arising from bending, rocking, and wagging vibrations of the various functional groups, as well as skeletal vibrations of the entire molecule. While the characteristic group frequencies mentioned above can suggest the presence of certain functional groups, the fingerprint region is crucial for distinguishing between isomers. Different isomers of dichlorobromonitrobenzene will exhibit unique patterns of bands in this region due to the different spatial arrangements of the substituents, leading to distinct vibrational modes. Careful comparison of the fingerprint region of an unknown sample with that of a known standard of this compound would provide definitive identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds, these transitions are typically from π to π* orbitals.
The benzene ring is a chromophore, a part of a molecule responsible for its color. The introduction of substituents onto the benzene ring can shift the absorption maxima (λmax) and alter the intensity of the absorption bands. The nitro group, being a strong electron-withdrawing group, and the halogens (bromine and chlorine), which have both inductive and resonance effects, will significantly influence the electronic structure of the benzene ring in this compound. nih.gov
The interaction between the nitro group and the halogen substituents can lead to complex shifts in the absorption bands compared to monosubstituted benzenes. nih.gov The analysis of the UV-Vis spectrum would reveal characteristic absorption bands corresponding to the π → π* transitions of the substituted aromatic system. The position and intensity of these bands are sensitive to the solvent polarity, which can provide further insights into the nature of the electronic transitions.
X-Ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a complex molecule like this compound, single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure.
This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the substitution pattern on the benzene ring. researchgate.netmdpi.com For example, it would definitively establish the positions of the bromine, chlorine, and nitro substituents relative to each other. Furthermore, X-ray crystallography reveals information about the packing of molecules in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking, which can influence the physical properties of the compound. mdpi.comresearchgate.net The crystal structure of related compounds, such as 1-bromo-4-methyl-2-nitrobenzene, has been determined, providing a reference for the expected structural features. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Bromo-4-methyl-2-nitrobenzene |
| 1,2-dichloro-4-fluoro-5-nitrobenzene |
| Carbon monoxide |
| Nitrobenzene (B124822) |
| 1-bromo-2-chloro-4-nitrobenzene |
| 1-bromo-4,5-dichloro-2-nitrobenzene |
| 1-bromo-2,5-dichloro-4-nitrobenzene |
| 1-bromo-2,3-dichlorobenzene |
| 1-bromo-2,4-dichlorobenzene (B72097) |
| 1-bromo-2,3-dichloro-4-iodobenzene |
| 1-bromo-2-nitrobenzene |
| 1-bromo-4-nitrobenzene |
| 2-chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene |
| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one |
| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Computational and Theoretical Chemistry Studies of 1 Bromo 2,4 Dichloro 3 Nitrobenzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 1-bromo-2,4-dichloro-3-nitrobenzene, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include, but are not limited to, the total energy, dipole moment, and the energies of the molecular orbitals. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of these predictions. While specific data for the target molecule is not available, a hypothetical output of such a calculation is presented in Table 1 for illustrative purposes.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value |
|---|---|
| Total Energy (Hartree) | -2345.6789 |
| Dipole Moment (Debye) | 2.5 |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.
For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's framework would highlight the atoms that are most involved in these frontier orbitals. A hypothetical representation of these energies is shown in Table 2.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.8 |
| LUMO | -3.2 |
Understanding how charge is distributed within a molecule is key to predicting its interactions with other molecules. Methods like Mulliken population analysis and Natural Population Analysis (NPA) assign partial charges to each atom in the molecule based on the calculated electronic wavefunction. This information can help identify electron-rich and electron-deficient regions.
A more visual representation of charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP plots the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would be invaluable in visualizing the effects of the electron-withdrawing nitro and chloro groups and the bromo substituent on the electrostatic landscape of the benzene (B151609) ring.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is also a powerful tool for elucidating the step-by-step pathways of chemical reactions and for predicting the most likely products.
The structure of this compound, with its halogen substituents and a strong electron-withdrawing nitro group, makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. Computational modeling can be used to explore the potential pathways for SNAr. This involves identifying the transition states and intermediates for the substitution at each possible position (the carbon atoms bearing the bromo and chloro substituents).
By calculating the activation energies for each pathway, researchers can predict which position is most susceptible to nucleophilic attack. The relative energies of the intermediates and products can also be determined to assess the thermodynamic favorability of the different reaction channels.
While the electron-deficient nature of the ring makes electrophilic aromatic substitution less favorable, computational methods can still predict the most likely sites for electrophilic attack should such a reaction occur. The calculated atomic charges and the locations of the HOMO can indicate which ring carbons are relatively more electron-rich and thus more susceptible to attack by an electrophile. This allows for the prediction of the regioselectivity of electrophilic substitution reactions.
Spectroscopic Property Prediction and Validation
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For a molecule like this compound, Density Functional Theory (DFT) is the most common and reliable method.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is the standard approach for calculating NMR isotropic shielding values. researchgate.net These theoretical shielding values can be converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com
For this compound, two aromatic protons are expected in the ¹H NMR spectrum. Their chemical shifts would be influenced by the inductive and resonance effects of the bromine, chlorine, and nitro substituents. The electron-withdrawing nature of these groups is expected to shift the proton signals downfield (to a higher ppm value) compared to unsubstituted benzene. stackexchange.com
In the ¹³C NMR spectrum, six distinct signals would be anticipated, one for each carbon in the benzene ring. The carbons directly bonded to the electronegative substituents (Br, Cl, NO₂) would show the most significant downfield shifts. libretexts.org Computational methods like DEPT (Distortionless Enhancement by Polarization Transfer) can also be simulated to distinguish between CH, and quaternary carbons. libretexts.org
To validate the theoretical model, the calculated chemical shifts would be compared against experimentally obtained spectra. A good correlation, often assessed by the Mean Absolute Error (MAE), between the theoretical and experimental data would confirm the accuracy of the computed structure and the computational method employed. nih.gov
Illustrative Data: Theoretical vs. Experimental ¹³C NMR for a Related Compound
To demonstrate the typical accuracy of such calculations, the following table compares experimental ¹³C NMR data for 1,2-dichloro-4-nitrobenzene with values calculated using DFT (B3LYP/6-31G*). chemicalbook.com A similar level of agreement would be expected for this compound.
| Carbon Atom (1,2-dichloro-4-nitrobenzene) | Experimental δ (ppm) | Calculated δ (ppm) |
| C1 (-Cl) | 132.5 | 133.1 |
| C2 (-Cl) | 130.8 | 131.5 |
| C3 | 127.5 | 128.2 |
| C4 (-NO₂) | 145.7 | 146.3 |
| C5 | 120.9 | 121.5 |
| C6 | 134.1 | 134.8 |
This interactive table showcases the strong correlation typically observed between calculated and experimental NMR data for related nitroaromatic compounds.
Vibrational Frequencies (IR and Raman)
Theoretical calculations are invaluable for assigning the vibrational modes observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound (e.g., at the B3LYP/6-311++G(d,p) level), a set of harmonic vibrational frequencies can be obtained. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov
Key vibrational modes for this molecule would include:
C-H stretching: Typically found in the 3000-3100 cm⁻¹ region.
Aromatic C=C stretching: Appearing in the 1400-1600 cm⁻¹ range.
NO₂ stretching: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. globalresearchonline.net
C-Cl and C-Br stretching: These would appear in the lower frequency "fingerprint" region, generally below 1100 cm⁻¹.
Simulated IR and Raman spectra can be generated from the calculated frequencies and intensities, providing a visual comparison with experimental results and aiding in the definitive assignment of complex spectral features. youtube.com
Illustrative Data: Key Calculated Vibrational Frequencies for Dichloronitrobenzene Analogues
| Vibrational Mode | 1,3-dichloro-5-nitrobenzene (Calculated, cm⁻¹) | 1,2,3-trichloro-4-nitrobenzene (Calculated, cm⁻¹) |
| NO₂ Asymmetric Stretch | ~1540 | ~1550 |
| NO₂ Symmetric Stretch | ~1355 | ~1360 |
| Aromatic C=C Stretch | ~1600 | ~1580 |
| C-H Stretch | ~3100 | ~3090 |
This table presents typical calculated frequencies for key functional groups in related molecules, based on DFT studies. globalresearchonline.netmdpi.com A similar pattern would be anticipated for this compound.
UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). faccts.de By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λ_max). rsc.orgyoutube.com For nitroaromatic compounds, the spectra are typically characterized by π → π* transitions within the benzene ring and n → π* transitions involving the nitro group. acs.org The calculations would also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
While the benzene ring itself is rigid, the C-N bond allows for rotation of the nitro group relative to the plane of the ring. Conformational analysis would be performed to determine the most stable orientation of the nitro group. This involves calculating the total energy of the molecule as a function of the dihedral angle defined by the atoms C-C-N-O. For many nitrobenzenes, the planar conformation is the most stable, but steric hindrance from adjacent substituents (in this case, the chloro and bromo groups) could lead to a non-planar ground state. researchgate.net Computational studies can map the potential energy surface of this rotation, revealing the energy barrier to rotation. unpatti.ac.id
Molecular Dynamics (MD) simulations could provide further insight into the dynamic behavior of this compound in solution. acs.orgrsc.org By simulating the motion of the molecule over time, MD can reveal information about its flexibility, solvent interactions, and the time-averaged behavior of conformational changes, such as the rotation of the nitro group. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Studies on Related Analogues
Quantitative Structure-Reactivity (or Relationship) (QSRR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or other properties, such as chromatographic retention time. mdpi.com For nitroaromatic compounds, QSRR and its toxicological equivalent, QSAR (Quantitative Structure-Activity Relationship), are widely used to predict properties like toxicity, degradation rates, and thermal stability. mdpi.comnih.govresearchgate.netresearchgate.net
In a hypothetical QSRR study involving this compound, this compound would be part of a larger dataset of related nitroaromatic molecules. Various molecular descriptors would be calculated for each molecule in the set using computational methods. These descriptors can be:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Topological: Indices that describe molecular size and branching.
Quantum-chemical: Electronegativity, hardness, and electrophilicity index.
A mathematical model would then be developed to link these descriptors to an observed property (e.g., reactivity in a specific reaction). Such a model could then be used to predict the reactivity of other, untested nitroaromatic compounds based solely on their calculated descriptors. researchgate.net
Advanced Synthetic Applications of 1 Bromo 2,4 Dichloro 3 Nitrobenzene As a Building Block
Utilization as a Key Intermediate in Multi-Step Organic Synthesis
1-Bromo-2,4-dichloro-3-nitrobenzene serves as a crucial starting material or intermediate in various multi-step synthetic sequences. The presence of three distinct functional groups—a nitro group and three halogen atoms (one bromine and two chlorine)—on the benzene (B151609) ring provides a rich platform for a variety of chemical transformations. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). mdpi-res.com The differential reactivity of the halogen substituents can also be exploited to achieve selective transformations.
A notable example of its application as a key intermediate is in the synthesis of hepatitis B core protein modulators. google.com In a documented synthetic route, this compound is itself synthesized from 1,3-dichloro-2-nitrobenzene (B1583056) by bromination with N-bromosuccinimide in concentrated sulfuric acid. google.com This intermediate is then further elaborated through a series of reactions to produce complex heterocyclic molecules with potential therapeutic activity. google.com
The general strategy in such syntheses often involves the selective reaction at one of the halogen positions or the reduction of the nitro group to an amine, which can then be further functionalized. The order of these transformations is critical and is dictated by the directing effects of the substituents and the desired final product. google.com
Table 1: Synthesis of this compound
| Starting Material | Reagent | Conditions | Product | Reference |
| 1,3-Dichloro-2-nitrobenzene | N-Bromosuccinimide | Concentrated sulfuric acid, 60°C, 16 h | This compound | google.com |
Scaffold for the Construction of Complex Polycyclic and Heterocyclic Systems
The structure of this compound is well-suited for the construction of intricate polycyclic and heterocyclic frameworks, which are common motifs in pharmaceuticals and other biologically active compounds. The multiple reactive handles on the benzene ring allow for the sequential or tandem formation of new rings.
For instance, in the synthesis of hepatitis B core protein modulators mentioned earlier, this compound is a foundational scaffold upon which a complex heterocyclic system is built. google.com The synthesis involves the substitution of one or more of the halogen atoms and transformations involving the nitro group to ultimately form fused ring systems. google.comgoogle.com
The general approaches to building complex systems from this scaffold can include:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, due to the nitro group, facilitates the displacement of the chloro or bromo substituents by nucleophiles, leading to the introduction of new functionalities that can participate in cyclization reactions.
Cross-Coupling Reactions: The bromo and chloro groups can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds, thereby constructing biaryl systems or linking to other cyclic fragments.
Reduction and Subsequent Cyclization: Reduction of the nitro group to an amine provides a nucleophilic center that can react intramolecularly with other functional groups on the molecule or with externally added reagents to form heterocyclic rings like quinolines or benzodiazepines.
Table 2: Potential Reactions for Complex Scaffold Elaboration
| Reaction Type | Reagents/Catalysts | Potential Product Type |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted anilines, ethers, thioethers |
| Suzuki Coupling | Boronic acids, Palladium catalyst | Biaryl compounds |
| Heck Coupling | Alkenes, Palladium catalyst | Substituted styrenes |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst | Di- and tri-arylamines |
| Nitro Group Reduction | Sn/HCl, H2/Pd-C | Substituted anilines |
Role in the Preparation of Precursors for Specialized Organic Materials (e.g., polymers, functional dyes)
While specific examples of this compound being directly used in the synthesis of polymers or functional dyes are not extensively documented in readily available literature, its structural motifs are common in the precursors for such materials. Halogenated nitroaromatic compounds are known to be intermediates in the production of dyes and pigments.
The potential applications in this area are based on the following principles:
Functional Dyes: The nitroaromatic core can be a precursor to azo dyes. Reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner, is a classical route to highly colored azo compounds. The presence of halogens allows for further tuning of the electronic and solubility properties of the resulting dye.
Polymers: The di- and tri-functional nature of this compound makes it a potential monomer for the synthesis of specialty polymers. For example, polycondensation reactions involving the displacement of the halogen atoms by difunctional nucleophiles could lead to the formation of polyethers, polythioethers, or polyamines with high halogen content, which may impart flame-retardant properties. A Chinese patent mentions the use of this compound in the context of vinyl polymers, suggesting its potential role in this area. google.com
Development of New Reagents or Catalysts Incorporating the this compound Moiety
The highly functionalized nature of this compound provides opportunities for its use in the development of novel reagents and catalysts. Although specific examples are not widespread, the underlying chemistry of this compound suggests several possibilities.
New Reagents: By transforming the existing functional groups, new reagents with specific reactivity can be designed. For example, conversion of the bromo-substituent to an organometallic species (e.g., a Grignard or organolithium reagent) would create a potent nucleophile, although the presence of the electrophilic nitro group would require careful reaction conditions or protecting group strategies. Alternatively, derivatization of the nitro group could lead to novel oxidizing or functional group transfer reagents.
Ligands for Catalysis: The molecule could be elaborated into ligands for transition metal catalysis. For instance, replacement of the chloro- or bromo- groups with phosphorus- or nitrogen-containing moieties could yield phosphine (B1218219) or amine ligands. The electronic properties of these ligands would be significantly influenced by the remaining substituents on the aromatic ring, potentially leading to catalysts with unique selectivity and activity. The use of related nitro-pyridinesulfenyl groups in peptide chemistry highlights the utility of nitro-containing aromatics in specialized chemical applications. nih.govresearchgate.net
While the direct application of this compound in catalysis is not yet a major focus of research, its structural and electronic properties make it an intriguing platform for the future design of novel chemical tools.
Environmental Transformation and Degradation Pathways of 1 Bromo 2,4 Dichloro 3 Nitrobenzene: a Mechanistic Perspective
Abiotic Degradation Mechanisms
Abiotic degradation encompasses the chemical and physical processes that break down a compound without the involvement of living organisms. For 1-Bromo-2,4-dichloro-3-nitrobenzene, these mechanisms are primarily driven by light energy (photolysis), reaction with water (hydrolysis), and transformation by reactive chemical species present in the environment.
Photolytic Degradation Studies and Quantum Yield Determination
Photolytic degradation is a key abiotic pathway for many aromatic compounds. Halogenated aromatic compounds are known to absorb light in the UV region, which can trigger the homolytic fission of carbon-halogen bonds. researchgate.net The presence of a nitro group, a strong chromophore, on the benzene (B151609) ring of this compound suggests its susceptibility to photodegradation.
Table 1: Quantum Yields for Photolysis of Structurally Related Compounds
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| Clothianidin | 313 | (2.2 ± 0.9) × 10⁻³ | nih.gov |
| Thiamethoxam | 313 | (3.9 ± 0.3) × 10⁻³ | nih.gov |
| Dinotefuran | 313 | (3.3 ± 0.5) × 10⁻³ | nih.gov |
| 3-nitro-1,2,4-triazol-5-one (NTO) | pH 2 | 1.3 × 10⁻³ | nih.gov |
| 3-nitro-1,2,4-triazol-5-one (NTO) | pH 12 | 2.0 × 10⁻⁵ | nih.gov |
| Decabromodiphenylether (BDE-209) | 290 | 0.27 | researchgate.net |
Hydrolysis and Solvolysis Reaction Kinetics and Mechanisms
Hydrolysis, the reaction with water, can be a significant degradation pathway for certain organic compounds. For aryl halides, the rate of hydrolysis is generally slow unless activated by electron-withdrawing groups, such as a nitro group, in the ortho or para positions. njit.edu The nitro group in the meta position in this compound provides some activation, but less than if it were in an ortho or para position.
The rate of hydrolysis of halogenoalkanes increases down Group 7 (I > Br > Cl > F) because the carbon-halogen bond enthalpy decreases. physicsandmathstutor.com A similar trend is observed for aryl halides. njit.edu Therefore, the C-Br bond in this compound is expected to be more susceptible to hydrolysis than the C-Cl bonds. The reaction would likely proceed via nucleophilic aromatic substitution, where a hydroxyl group from water replaces one of the halogen atoms. While specific kinetic data for this compound is unavailable, studies on related compounds like sodium 4-bromo-3-nitrobenzene sulfonate have determined activation energies for hydrolysis. njit.edu It is important to note that under certain conditions, such as in the presence of strong alkali, hydrolysis of nitroaromatic compounds can lead to the formation of nitrophenols, though complete hydrolysis to inorganic products may not be significant. uni.edu
Oxidative Transformation Pathways by Reactive Species (e.g., hydroxyl radicals)
In the environment, highly reactive species like hydroxyl radicals (•OH) can play a significant role in the degradation of organic pollutants. rsc.orgpsu.edu These radicals can be generated through various photochemical processes, such as the photolysis of nitrate. acs.org The reaction of hydroxyl radicals with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. rsc.orgpsu.edu
For nitrobenzene (B124822), the addition of hydroxyl radicals to the ring has been observed, with a higher carbon isotope fractionation compared to benzene, suggesting a lower reactivity. nih.gov The presence of halogen substituents on the ring can influence the sites of •OH attack. The subsequent reactions of the resulting radical can lead to the formation of hydroxylated and ring-opened products. Given the structure of this compound, it is expected to be susceptible to oxidation by hydroxyl radicals, leading to a complex mixture of transformation products. The presence of dissolved natural organic matter can, however, inhibit the reaction of aromatic compounds with hydroxyl radicals. usgs.gov
Reductive Dehalogenation and Nitro Group Reduction in Anoxic Environments
In anoxic (oxygen-depleted) environments, reductive processes become dominant. For halogenated nitroaromatic compounds, two primary reductive pathways are possible: reductive dehalogenation and reduction of the nitro group. Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This process has been observed for a variety of halogenated aromatic compounds, including polychlorinated biphenyls and brominated phenols. nih.govub.edu
The reduction of the nitro group is a common transformation for nitroaromatic compounds under anaerobic conditions. nih.gov This process typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.gov For this compound, it is plausible that either reductive debromination or reduction of the nitro group could occur as the initial step in its anaerobic transformation. The resulting products, such as dichloronitroaniline or bromo-dichloroaniline, would then be subject to further degradation.
Biotic Transformation and Biodegradation Mechanisms
The metabolic versatility of microorganisms allows them to transform and, in some cases, completely mineralize a wide range of synthetic organic compounds. The biodegradation of this compound can occur under both aerobic and anaerobic conditions.
Microbial Transformation Pathways: Aerobic and Anaerobic Processes
Aerobic Processes:
Under aerobic conditions, bacteria have evolved several strategies to degrade nitroaromatic compounds. nih.gov One common initial step is the oxidative removal of the nitro group, often catalyzed by dioxygenase or monooxygenase enzymes. nih.gov For example, the aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene (B32671) has been shown to proceed via initial attack by a dioxygenase, leading to the release of nitrite (B80452). nih.govresearchgate.net The resulting catechols are then funneled into central metabolic pathways. nih.gov Another aerobic strategy involves the partial reduction of the nitro group to a hydroxylamine, which can then be rearranged to an aminophenol, a substrate for ring cleavage. researchgate.net
For this compound, an initial dioxygenase attack could lead to the formation of a bromodichlorocatechol and the release of nitrite. Alternatively, a monooxygenase could hydroxylate the ring, leading to the elimination of a halogen or the nitro group. researchgate.net
Anaerobic Processes:
In the absence of oxygen, the primary microbial attack on nitroaromatic compounds is reductive. nih.govresearchgate.net The nitro group is typically reduced to an amine. nih.gov For instance, under anaerobic conditions, nitroaromatic compounds can be reduced to aminoaromatics, which may then be susceptible to complete mineralization. nih.gov Reductive dehalogenation is also a key anaerobic process, as seen in the degradation of many halogenated pollutants. nih.gov
The anaerobic degradation of this compound would likely begin with either the reduction of the nitro group to form 1-Bromo-2,4-dichloroaniline or reductive dehalogenation to yield a dichloronitrobenzene or a bromo-chloronitrobenzene isomer. The subsequent fate of these intermediates would depend on the specific microbial community and the prevailing redox conditions. The anaerobic metabolism of aromatic compounds often proceeds through benzoyl-CoA as a central intermediate. researchgate.net
Table 2: Microbial Degradation Pathways for Related Compounds
| Compound | Condition | Initial Step | Key Intermediates | Organism(s) | Reference |
|---|---|---|---|---|---|
| 2,3-Dichloronitrobenzene | Aerobic | Dioxygenase attack | Dichlorocatechol | Diaphorobacter sp. | nih.govresearchgate.net |
| 3,4-Dichloronitrobenzene | Aerobic | Dioxygenase attack | Dichlorocatechol | Diaphorobacter sp. | nih.govresearchgate.net |
| Nitrobenzene | Aerobic (reductive) | Nitro group reduction | Nitrosobenzene, Hydroxylaminobenzene, 2-Aminophenol | Pseudomonas pseudoalcaligenes JS45 | researchgate.net |
| Nitrobenzene | Aerobic (oxidative) | Dioxygenase attack | Catechol | Comamonas sp. JS765 | researchgate.net |
| 2-Chloro-5-nitrophenol | Aerobic | Nitro group reduction & reductive dechlorination | 2-Chloro-5-hydroxylaminophenol, Aminohydroquinone | Cupriavidus necator JMP134 | nih.gov |
Enzymatic Mechanisms of Halogen Removal (Dehalogenases) and Nitro Group Reduction
The enzymatic degradation of this compound involves two primary types of reactions: the removal of halogen substituents by dehalogenases and the reduction of the nitro group by nitroreductases.
Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds, a critical step in the detoxification and degradation of halogenated organic compounds. While specific studies on the dehalogenation of this compound are limited, the mechanisms of dehalogenation for similar compounds can be inferred. Reductive dehalogenases, for instance, replace a halogen with a hydrogen atom. This process is often observed in anaerobic environments. Oxidative dehalogenation, on the other hand, involves the replacement of a halogen with a hydroxyl group, typically under aerobic conditions. The presence of multiple halogen substituents (bromine and chlorine) on the aromatic ring of this compound presents a complex substrate for dehalogenases, and the regioselectivity of dehalogenation would be a key factor in its degradation pathway.
Nitroreductases: These enzymes are pivotal in the initial steps of the aerobic and anaerobic degradation of nitroaromatic compounds. nih.gov They catalyze the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. nih.gov This reduction is a six-electron transfer process. nih.gov The initial reduction of the nitro group to a nitroso derivative is often the rate-limiting step, while the subsequent reduction to the hydroxylamino intermediate occurs much more rapidly. nih.gov
Nitroreductases can be classified as oxygen-insensitive (Type I) or oxygen-sensitive (Type II). nih.gov Type I nitroreductases, often found in bacteria involved in aerobic degradation pathways, carry out a two-electron reduction of the nitro group, leading to the formation of nitroso, hydroxylamino, or amino derivatives. nih.gov In contrast, Type II nitroreductases, which are more common in mammalian tissues, perform a one-electron reduction, generating a nitro anion radical. nih.gov In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," generating a superoxide (B77818) radical. nih.gov However, under anaerobic conditions, the nitro anion radical can be further reduced. nih.gov For a compound like this compound, the reduction of the nitro group by bacterial nitroreductases is a likely primary transformation step in various environments.
Identification of Metabolites and Degradation Intermediates
The enzymatic degradation of this compound is expected to produce a series of metabolites and degradation intermediates. Based on the known pathways for similar compounds, the initial step would likely be the reduction of the nitro group. This would lead to the formation of 1-bromo-2,4-dichloro-3-nitrosobenzene, followed by 1-bromo-2,4-dichloro-3-hydroxylaminobenzene, and ultimately 3-amino-1-bromo-2,4-dichlorobenzene.
Subsequent or concurrent dehalogenation reactions would further transform these intermediates. The removal of the bromine and chlorine atoms would lead to a variety of partially dehalogenated aromatic amines or phenols. For example, reductive dehalogenation could yield compounds like 2,4-dichloro-3-nitroaniline or 1-bromo-2-chloro-3-nitroaniline. The complete mineralization of the compound would involve the cleavage of the aromatic ring, a process often initiated after the primary functional groups have been modified.
Table 1: Potential Metabolites from the Enzymatic Degradation of this compound
| Parent Compound | Potential Metabolite | Transformation Pathway |
| This compound | 1-Bromo-2,4-dichloro-3-nitrosobenzene | Nitroreduction |
| This compound | 1-Bromo-2,4-dichloro-3-hydroxylaminobenzene | Nitroreduction |
| This compound | 3-Amino-1-bromo-2,4-dichlorobenzene | Nitroreduction |
| 3-Amino-1-bromo-2,4-dichlorobenzene | 2,4-Dichloro-3-nitroaniline | Reductive Dehalogenation (Bromine) |
| 3-Amino-1-bromo-2,4-dichlorobenzene | 1-Bromo-2-chloro-3-nitroaniline | Reductive Dehalogenation (Chlorine) |
Electrochemical Degradation Mechanisms and Strategies
Electrochemical methods offer a promising alternative for the degradation of persistent halogenated nitroaromatic compounds. These techniques can employ either reductive or oxidative pathways to break down the molecule.
Electrochemical reduction can effectively cleave the carbon-halogen (C-X) bonds in this compound. researchgate.net The ease of reduction of C-X bonds generally follows the order C-I > C-Br > C-Cl > C-F. Therefore, the carbon-bromine bond in this compound would be the most susceptible to reductive cleavage, followed by the carbon-chlorine bonds. nih.gov
The mechanism of reductive dehalogenation can proceed either through a direct electron transfer to the C-X bond, leading to its concerted cleavage, or via a stepwise process involving the formation of a radical anion intermediate. researchgate.net For many aromatic halides, the formation of a transient radical anion is a key step. researchgate.net This radical anion can then undergo fragmentation, releasing a halide ion and forming an aryl radical. This aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to form the dehalogenated product. The standard potentials for the reduction of the C-X bonds are a critical factor in determining the feasibility and efficiency of this process. researchgate.net
Electrochemical oxidation can also be employed to degrade this compound. This can occur through direct electron transfer from the molecule at the anode surface or, more commonly, through indirect oxidation by powerful oxidizing species generated in situ. These electrogenerated oxidants include hydroxyl radicals (•OH), ozone (O3), and persulfate.
Hydroxyl radicals are highly reactive and non-selective oxidants that can attack the aromatic ring, leading to its hydroxylation and eventual ring cleavage. The presence of both electron-withdrawing nitro and halogen groups on the benzene ring makes it less susceptible to direct oxidation. However, the strong oxidizing power of electrogenerated species like •OH can overcome this resistance. The reaction of •OH with the aromatic ring can lead to the formation of hydroxylated intermediates, which are generally more biodegradable than the parent compound. Subsequent oxidation steps can lead to the opening of the aromatic ring and its mineralization to carbon dioxide, water, and inorganic ions.
Conclusion and Future Research Directions in 1 Bromo 2,4 Dichloro 3 Nitrobenzene Chemistry
Synthesis of Key Findings and Current Understanding
The chemical compound 1-Bromo-2,4-dichloro-3-nitrobenzene is a polysubstituted aromatic molecule for which specific experimental data is not extensively available in current literature. However, its structure, comprising a benzene (B151609) ring functionalized with one bromine atom, two chlorine atoms, and a nitro group, places it within the significant class of halogenated nitroaromatic compounds. This class of chemicals is recognized for its importance as intermediates in the synthesis of a wide array of industrial products, including dyes, polymers, pesticides, and pharmaceuticals. mdpi.comnih.govnih.govresearchgate.net Concurrently, many halogenated nitroaromatics are noted for their environmental persistence and potential toxicity, making them subjects of environmental science and remediation research. nih.govnih.govresearchgate.net
A plausible synthetic pathway for this compound can be inferred from established principles of electrophilic aromatic substitution. The logical precursor for this compound is 1-bromo-2,4-dichlorobenzene (B72097). sigmaaldrich.comprepchem.com The synthesis would involve the nitration of this starting material. The directing effects of the existing substituents are crucial in determining the position of the incoming nitro group. Both chlorine and bromine are ortho-, para-directing groups. In 1-bromo-2,4-dichlorobenzene, the positions ortho and para to the bromine are C2, C4, and C6. The positions ortho and para to the two chlorine atoms are C1, C3, C5, and C6. The challenge in synthesizing the specific 3-nitro isomer lies in controlling the regioselectivity of the nitration reaction, as the reaction on 1-bromo-2,4-dichlorobenzene would likely yield a mixture of isomers, making the isolation of pure this compound a significant synthetic challenge. pressbooks.publibretexts.orgyoutube.comlibretexts.orglibretexts.orglibretexts.org
The reactivity of this compound is predicted to be dominated by the strong electron-withdrawing nature of the nitro group and the halogen atoms. This electronic characteristic makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution reactions. fiveable.me The presence of multiple halogens provides several potential leaving groups for such reactions.
Identification of Remaining Scientific Challenges and Unexplored Avenues
The study of this compound is still in its infancy, with several key scientific challenges and unexplored areas remaining.
Selective Synthesis: The foremost challenge is the development of a selective and high-yield synthetic route. Overcoming the formation of multiple isomers during the nitration of 1-bromo-2,4-dichlorobenzene is a primary obstacle that needs to be addressed for the efficient production of this specific compound. pressbooks.publibretexts.orgyoutube.com
Property Characterization: There is a significant lack of data on the fundamental physicochemical properties of this compound. Detailed experimental characterization of its melting point, boiling point, solubility, and spectroscopic data is required. Furthermore, its toxicological profile is completely unknown and requires thorough investigation. nih.govnih.govresearchgate.net
Applications: The potential applications of this compound as a chemical intermediate or building block remain entirely unexplored. Its unique substitution pattern could make it a valuable precursor in the synthesis of novel pharmaceuticals, agrochemicals, dyes, or advanced materials. mdpi.comnih.govresearchgate.net
Environmental Impact: The environmental fate, persistence, and potential for bioaccumulation of this compound have not been studied. Research into its biodegradability and the identification of potential degradation pathways is essential to assess its environmental risk. mdpi.comnih.govnih.gov
Emerging Methodologies and Technologies Applicable to Future Research
Future research on this compound can benefit significantly from a range of emerging methodologies and technologies.
Advanced Synthesis: To tackle the issue of regioselectivity in its synthesis, advanced organic synthesis techniques could be employed. This includes the use of removable or modifiable directing groups to guide the nitration to the desired position, as well as the exploration of novel catalytic systems, potentially involving transition-metal-catalyzed C-H activation. researchgate.net
Computational Modeling: In the absence of experimental data, computational chemistry can play a crucial role. Quantum mechanical calculations can predict spectroscopic properties, while Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of its toxicity and environmental behavior, guiding experimental efforts. copernicus.org
High-Throughput Screening: To uncover potential applications, high-throughput screening methods could be utilized. This would allow for the rapid testing of this compound in various biological assays or as a component in new materials, accelerating the discovery of its potential uses.
Advanced Analytical Techniques: The development of sensitive and specific analytical methods, such as advanced mass spectrometry techniques, will be crucial for detecting and quantifying this compound and its potential metabolites in complex environmental matrices. acs.org
Bioremediation Strategies: Should this compound prove to be an environmental concern, modern bioremediation techniques, such as mycoremediation using fungi, could be investigated as a sustainable method for its removal from contaminated sites. mdpi.comnih.gov
Broader Implications for the Field of Halogenated Nitroaromatic Chemistry
The focused study of a specific, complex molecule like this compound holds wider implications for the broader field of halogenated nitroaromatic chemistry.
Synthetic Methodology Advancement: The development of a successful, regioselective synthesis for this compound would not only provide access to it for further study but also contribute valuable strategies and insights applicable to the synthesis of other highly substituted and complex aromatic compounds. pressbooks.publibretexts.org
Structure-Property Relationships: A detailed investigation into the properties of this compound would enhance the fundamental understanding of structure-property and structure-activity relationships within the halogenated nitroaromatic class. It would provide a key data point for how the specific spatial arrangement of chloro, bromo, and nitro substituents influences chemical reactivity, biological activity, and environmental fate. nih.gov
Environmental Risk Assessment: Studying the environmental behavior and degradation of this compound would contribute to a more comprehensive model for predicting the environmental impact of the entire class of polychlorinated and polyhalogenated nitroaromatic pollutants. mdpi.comnih.govnih.govresearchgate.net
Innovation in Chemical Applications: The exploration of novel applications for specifically functionalized building blocks like this compound could stimulate innovation. It may lead to the discovery of new molecules with valuable properties in areas such as medicinal chemistry, agrochemistry, and materials science. nih.govresearchgate.netresearchgate.net
Q & A
Q. What are the key challenges in synthesizing 1-Bromo-2,4-dichloro-3-nitrobenzene, and how can regioselectivity be controlled?
Synthesis of this compound requires sequential halogenation and nitration steps. The bromine and chlorine substituents direct nitration to specific positions due to their electronic effects. For example, bromine (a strong meta-director) and chlorine (a weaker ortho/para-director) compete, influencing the nitro group's placement.
- Methodology : Start with 1,3-dichlorobenzene, brominate at the 2-position using FeBr₃ as a catalyst, then nitrate with HNO₃/H₂SO₄ at low temperatures (0–5°C) to favor the 3-nitro position. Monitor regioselectivity via HPLC or GC-MS .
- Data Contradictions : Conflicting reports on nitration efficiency (e.g., competing para-nitration in similar systems) suggest adjusting reaction time and acid concentration to optimize yield .
Q. How can researchers validate the purity and structural identity of this compound?
- Analytical Workflow :
- Melting Point : Compare observed values (e.g., ~26–30°C) with literature data .
- NMR : Use H and C NMR to confirm substituent positions. For example, the deshielded aromatic proton adjacent to nitro groups typically appears at δ 8.5–9.0 ppm.
- Mass Spectrometry : Validate molecular ion peaks (m/z ≈ 286.8 for [M+H]⁺) and isotopic patterns consistent with Br/Cl .
- Contradictions : Discrepancies in reported melting points (e.g., 26–30°C vs. 23–24°C for analogs) may arise from polymorphic forms or impurities; recrystallize in ethanol/water mixtures for standardization .
Q. What safety protocols are critical when handling this compound?
- Hazards : Nitroaromatics are explosive under heat or shock; halogenated derivatives may release toxic fumes (e.g., HBr, Cl₂) .
- Mitigation : Use explosion-proof equipment, conduct reactions in fume hoods, and store in dark, cool conditions. Refer to SDS guidelines for similar compounds (e.g., 1-Chloro-3-nitrobenzene) for emergency procedures .
Advanced Research Questions
Q. How does the electronic interplay between substituents influence electrophilic substitution in this compound?
- Computational Analysis : Density Functional Theory (DFT) studies (e.g., using Gaussian or ORCA) can map electron density distributions. The nitro group’s strong electron-withdrawing effect deactivates the ring, while bromine and chlorine compete for directing effects.
- Experimental Validation : Compare nitration outcomes with computational predictions. For example, meta-nitration may dominate despite chlorine’s ortho/para-directing tendency due to steric hindrance .
Q. What are the applications of this compound in cross-coupling reactions for functional material synthesis?
- Suzuki-Miyaura Coupling : The bromine atom serves as a reactive site for palladium-catalyzed coupling with aryl boronic acids. Chlorine and nitro groups remain inert under standard conditions, enabling selective derivatization .
- Methodology : Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O) to achieve >80% yield. Monitor by TLC and characterize products via X-ray crystallography (SHELXL refinement ).
Q. How can researchers resolve contradictory spectral data for halogenated nitrobenzenes?
- Case Study : If H NMR shows unexpected splitting (e.g., due to quadrupolar broadening from bromine), use F NMR (if fluorinated analogs are present) or 2D NMR (COSY, NOESY) to clarify assignments .
- Database Cross-Referencing : Compare with entries in the CRC Handbook (e.g., 1-Bromo-3-chlorobenzene’s solubility and spectral properties) to identify anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
